Welcome to the BenchChem Online Store!
molecular formula C13H12ClFN2 B8647690 6-chloro-4-(5-fluoro-2-methylphenyl)-N-methylpyridin-3-amine CAS No. 825643-64-9

6-chloro-4-(5-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Cat. No. B8647690
M. Wt: 250.70 g/mol
InChI Key: KGJOYGNLJCJVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987307B2

Procedure details

The title compound was prepared in analogy to example 72, from 6-chloro-4-iodo-N-methylpyridin-3-amine (prepared according to WO2006013050) and 5-fluoro-2-methylphenylboronic acid after heating at reflux for 21 hours. The compound was purified by silica gel chromatography on a 50 g column using an MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). Light brown solid (85%). MS (ESI): m/z=251.08 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4](I)[CH:3]=1.[F:11][C:12]1[CH:13]=[CH:14][C:15]([CH3:21])=[C:16](B(O)O)[CH:17]=1>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([C:14]2[CH:13]=[C:12]([F:11])[CH:17]=[CH:16][C:15]=2[CH3:21])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=N1)NC)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)B(O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 50 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)NC)C1=C(C=CC(=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.